5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde
Description
Systematic Nomenclature and CAS Registry Information
The compound 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde is officially registered under the Chemical Abstracts Service number 667437-25-4. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's systematic name is 5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde. The MDL number MFCD03422430 serves as an additional unique identifier for this compound in chemical databases.
Alternative nomenclature forms include this compound and benzaldehyde, 5-chloro-2-[(3-fluorophenyl)methoxy]-. The compound is also referenced by various commercial identifiers including STK198912 and ZINC02558302 in chemical supplier databases. The systematic naming convention clearly reflects the substitution pattern, with the chlorine atom positioned at the 5-position of the benzaldehyde ring and the 3-fluorobenzyloxy group attached at the 2-position through an ether linkage.
The compound's registration in major chemical databases confirms its recognized status as a discrete chemical entity. The DSSTOX Substance Identification number DTXSID40397481 provides additional regulatory tracking capabilities. This comprehensive registry information facilitates accurate identification and procurement of the compound for research applications.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₄H₁₀ClFO₂. This formula indicates a molecular composition consisting of fourteen carbon atoms, ten hydrogen atoms, one chlorine atom, one fluorine atom, and two oxygen atoms. The molecular weight is precisely determined as 264.68 grams per mole.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClFO₂ |
| Molecular Weight | 264.68 g/mol |
| Monoisotopic Mass | 264.035335 |
| Carbon Atoms | 14 |
| Hydrogen Atoms | 10 |
| Chlorine Atoms | 1 |
| Fluorine Atoms | 1 |
| Oxygen Atoms | 2 |
The elemental composition reveals a halogen-rich structure with both chlorine and fluorine substituents contributing approximately 21.4% of the total molecular weight. The presence of two oxygen atoms reflects the aldehyde functionality and the ether linkage connecting the benzyl substituent. The monoisotopic mass of 264.035335 provides precise mass spectral identification capabilities.
The molecular weight of 264.68 grams per mole positions this compound within the range typical of substituted benzaldehyde derivatives used in synthetic organic chemistry. The incorporation of halogen atoms significantly increases the molecular weight compared to unsubstituted benzaldehyde, which has a molecular weight of only 106.12 grams per mole.
Crystallographic Structure Determination
Crystallographic analysis of this compound and related benzyloxy benzaldehyde derivatives provides valuable insights into molecular packing and intermolecular interactions. Related compounds such as 2-(benzyloxy)-5-chlorobenzaldehyde have been subjected to comprehensive X-ray crystallographic studies, revealing important structural parameters.
The crystallographic data for the closely related 2-(benzyloxy)-5-chlorobenzaldehyde (Chemical Abstracts Service number 7240426) demonstrates crystal formation in the monoclinic space group P 1 21/n 1 (space group number 14). The unit cell parameters include a = 4.9219 ± 0.0002 Å, b = 16.3089 ± 0.0006 Å, c = 14.7245 ± 0.0005 Å, with β = 99.171 ± 0.002°. The cell volume measures 1166.84 ± 0.08 ų at a temperature of 200 ± 2 K.
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P 1 21/n 1 |
| Space Group Number | 14 |
| Unit Cell a | 4.9219 ± 0.0002 Å |
| Unit Cell b | 16.3089 ± 0.0006 Å |
| Unit Cell c | 14.7245 ± 0.0005 Å |
| Beta Angle | 99.171 ± 0.002° |
| Cell Volume | 1166.84 ± 0.08 ų |
| Temperature | 200 ± 2 K |
The crystallographic refinement achieved satisfactory residual factors, with R-factor for significantly intense reflections of 0.0337 and weighted R-factors of 0.0824. The goodness-of-fit parameter of 1.046 indicates high-quality structural determination. These crystallographic studies employed molybdenum K-alpha radiation with a wavelength of 0.71073 Å.
The molecular geometry analysis reveals planar aromatic rings with typical bond lengths and angles. The ether linkage connecting the benzyl substituent to the main benzaldehyde ring introduces conformational flexibility, while the halogen substituents influence the crystal packing through weak intermolecular interactions.
Substituent Effects on Aromatic Ring Electronics
The electronic structure of this compound is significantly influenced by the presence of both chlorine and fluorine substituents, which function as electron-withdrawing groups according to Hammett substituent constant analysis. The chlorine atom at the 5-position exhibits a para-substituent constant (σₚ) of +0.23, indicating moderate electron-withdrawing capability. Similarly, the fluorine atom in the 3-position of the benzyl group demonstrates strong electron-withdrawing properties with σₘ = +0.34.
The Hammett equation provides quantitative analysis of substituent effects on aromatic reactivity:
$$ \log \frac{K}{K_0} = \sigma \rho $$
Where K represents the equilibrium constant for the substituted compound, K₀ is the reference constant for the unsubstituted parent compound, σ is the substituent constant, and ρ is the reaction constant.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
|---|---|---|---|
| Chlorine | 5-position (para) | +0.23 | Electron-withdrawing |
| Fluorine | 3-position (meta) | +0.34 | Electron-withdrawing |
The combined electron-withdrawing effects of both halogen substituents significantly activate the aldehyde carbon toward nucleophilic attack. This electronic activation manifests in enhanced reactivity compared to unsubstituted benzaldehyde. The inductive effect (-I) of the halogen atoms withdraws electron density from the aromatic ring system, stabilizing negative charge development during nucleophilic addition reactions.
The benzyloxy substituent at the 2-position introduces additional electronic complexity through its ether oxygen atom, which can participate in resonance interactions with the aromatic ring. However, the electron-withdrawing nature of the fluorinated benzyl group diminishes the electron-donating potential of the ether linkage, resulting in an overall electron-deficient aromatic system.
Computational analysis using density functional theory methods confirms the electron-withdrawing nature of the substituent pattern. The electrostatic potential maps reveal significant positive charge accumulation at the aldehyde carbon, consistent with enhanced electrophilic character promoted by the halogen substituents.
Comparative Analysis with Related Benzaldehyde Derivatives
Comparative structural analysis of this compound with related benzaldehyde derivatives reveals important structure-property relationships. The compound shares structural similarities with 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, which differs only in the position of the fluorine substituent on the benzyl ring. This positional isomer demonstrates how subtle structural modifications can influence molecular properties and reactivity patterns.
| Compound | Molecular Formula | Molecular Weight | Fluorine Position | Key Differences |
|---|---|---|---|---|
| This compound | C₁₄H₁₀ClFO₂ | 264.68 g/mol | Meta | Subject compound |
| 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde | C₁₄H₁₀ClFO₂ | 264.68 g/mol | Ortho | Positional isomer |
| 5-Chloro-2-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59 g/mol | N/A | Simplified analog |
| 5-Chloro-2-fluorobenzaldehyde | C₇H₄ClFO | 158.56 g/mol | N/A | Direct substitution |
The 5-chloro-2-methoxybenzaldehyde analog (Chemical Abstracts Service number 7035-09-8) provides insight into the electronic effects of the benzyloxy versus methoxy substitution. With a molecular weight of 170.59 grams per mole and melting point range of 75-79°C, this simpler analog demonstrates reduced steric bulk while maintaining the electron-donating ether oxygen.
The 5-chloro-2-fluorobenzaldehyde derivative (Chemical Abstracts Service number 96515-79-6) represents a minimal substitution pattern with molecular formula C₇H₄ClFO and molecular weight 158.56 grams per mole. This compound exhibits a melting point of 37°C and provides a baseline for understanding the electronic effects of halogen substitution without ether linkage complexity.
Structure-activity relationships reveal that the 3-fluorobenzyloxy substitution pattern in the target compound creates enhanced electron-withdrawing effects compared to simple methoxy substitution. The meta-fluorine positioning on the benzyl ring optimizes electronic communication with the aromatic system while minimizing steric hindrance. This substitution pattern represents an optimal balance between electronic activation and synthetic accessibility, making it valuable for pharmaceutical intermediate applications.
Properties
IUPAC Name |
5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZBCKWHYJXVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397481 | |
| Record name | 5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-25-4 | |
| Record name | 5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid.
Reduction: 5-Chloro-2-[(3-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and inhibition.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| This compound | C₁₄H₁₀ClFO₂ | Cl (5), 3-Fluorobenzyloxy (2) | Aldehyde, Benzyl ether | 667437-25-4 |
| 5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde | C₁₅H₁₃ClO₃ | Cl (5), 3-Methoxybenzyloxy (2) | Aldehyde, Methoxy ether | 667412-71-7 |
| 5-Chloro-2-fluorobenzaldehyde | C₇H₄ClFO | Cl (5), F (2) | Aldehyde | 96515-79-6 |
| 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride | C₁₄H₉Cl₂FO₂ | Cl (5), 3-Fluorobenzyloxy (2) | Benzoyl chloride, Benzyl ether | 1160260-46-7 |
Key Observations :
- Electron Effects : The 3-fluorobenzyloxy group in the target compound introduces steric bulk and electron-withdrawing properties compared to the simpler 5-chloro-2-fluorobenzaldehyde (). The methoxy analog (CAS 667412-71-7) has an electron-donating group, which may enhance solubility in polar solvents .
- Reactivity : The benzoyl chloride derivative (CAS 1160260-46-7) exhibits higher reactivity due to the acyl chloride moiety, making it more suited for nucleophilic acyl substitutions than the aldehyde .
Spectral and Luminescent Properties
Studies on azomethine ligands derived from halogenated benzaldehydes (e.g., 5-chloro-2-(N-tosylamino)benzaldehyde) reveal that halogen substituents significantly influence photoluminescence (PL). Zinc complexes of such ligands exhibit tetrahedral coordination, with chloro and fluoro groups enhancing PL intensity in the solid state due to rigidochromic effects.
Biological Activity
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde (CAS 667437-25-4) is a synthetic organic compound that has garnered attention for its potential biological activities. Its molecular formula is C14H10ClFO2, with a molecular weight of 264.68 g/mol. This compound features a chloro group and a fluorobenzyl ether moiety, which may contribute to its diverse biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that related compounds possess minimum inhibitory concentration (MIC) values against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20-40 |
| Compound B | Escherichia coli | 40-70 |
The structure of this compound suggests that it could interact similarly with bacterial cell membranes or enzymes, potentially disrupting their function and leading to antibacterial effects.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of benzaldehyde derivatives. The mechanism of action is often attributed to their ability to induce apoptosis in cancer cells through the activation of various signaling pathways. For instance, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
The biological activity of this compound may be mediated through several mechanisms:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds may induce oxidative stress in cells, leading to apoptosis.
- Antimicrobial Action : The unique structure may allow for interaction with bacterial membranes or essential metabolic pathways.
Study on Antimicrobial Efficacy
In a study published in MDPI, various benzaldehyde derivatives were tested against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the benzaldehyde structure significantly enhanced antimicrobial activity compared to standard antibiotics.
Anticancer Research
A research article highlighted the effects of benzaldehyde derivatives on liver cancer cells, demonstrating that these compounds could inhibit cell proliferation and induce apoptosis at non-cytotoxic concentrations. The study emphasized the importance of functional groups in determining the biological activity of these compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Nucleophilic substitution of 5-chloro-2-hydroxybenzaldehyde with 3-fluorobenzyl bromide under basic conditions (e.g., sodium methoxide in methanol) to introduce the benzyloxy group .
- Step 2 : Monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., reflux at 60–80°C) and stoichiometry (1:1.2 molar ratio of aldehyde to benzyl bromide) to maximize yield .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Key Considerations : Use anhydrous solvents and inert atmospheres (argon/nitrogen) to prevent side reactions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks using DEPT and COSY experiments. The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while the benzyloxy group shows splitting patterns around δ 4.8–5.2 ppm .
- IR Spectroscopy : Confirm the presence of C=O (1680–1700 cm⁻¹) and aryl ether (C-O, 1250–1270 cm⁻¹) groups .
- X-Ray Crystallography : Use OLEX2 or SHELXL for structure refinement. Hydrogen bonding and π-stacking interactions can stabilize the crystal lattice .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected melting points or NMR shifts) be resolved during characterization?
- Troubleshooting Approach :
- Cross-Validation : Compare experimental data with computational predictions (DFT or molecular dynamics simulations). For example, discrepancies in melting points (e.g., 46–60°C in similar halogenated benzaldehydes ) may arise from polymorphism.
- Advanced NMR : Employ NOESY or HSQC to resolve overlapping signals. Dynamic processes (e.g., rotamerism in the benzyloxy group) can cause splitting anomalies .
- Thermal Analysis : Use DSC to identify polymorphic transitions or degradation events.
Q. What strategies are effective for designing derivatives of this compound for biological activity studies?
- Derivatization Methods :
- Oxime Formation : React the aldehyde group with hydroxylamine hydrochloride in ethanol/water to form oxime derivatives (e.g., as seen in Arabidopsis studies ).
- Schiff Base Synthesis : Condense with primary amines (e.g., aniline derivatives) under acidic or solvent-free conditions to generate imine-linked analogs .
- Biological Screening : Prioritize derivatives with electron-withdrawing substituents (e.g., -NO₂, -CF₃) on the benzyl ring for enhanced bioactivity.
Q. How can crystallographic software (e.g., OLEX2) address challenges in resolving the compound’s molecular packing?
- Crystallographic Workflow :
- Data Collection : Use high-resolution synchrotron radiation for small crystals (<0.2 mm).
- Refinement : Apply TWINABS in SHELXL to correct for twinning. For disordered benzyl groups, use PART instructions to model alternative conformations .
- Validation : Check ADDSYM in PLATON to detect missed symmetry elements.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
